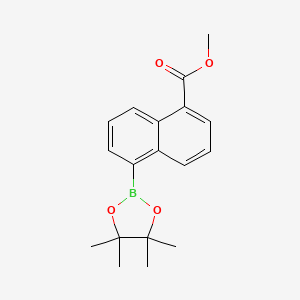
5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester
Vue d'ensemble
Description
“5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester” is a type of boronic ester, which are highly valuable building blocks in organic synthesis . They are generally stable, readily prepared, and environmentally benign .
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also be converted by KF/tartaric acid procedure to a mixture of the R-BF 3 K salt and pinacol .Applications De Recherche Scientifique
Sensing Applications
Boronic acids, including 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester, are known for their ability to form reversible covalent complexes with diols and other Lewis bases . This property is particularly useful in the development of sensors for detecting sugars and other biological analytes. The compound can be incorporated into polymers or other materials to create sensors that change color or fluorescence in the presence of target molecules.
Biological Labelling
The ester’s reactivity with diols can be exploited for biological labelling applications . For instance, it can be used to label glycoproteins or cell surface carbohydrates, providing a means to track these molecules in various biological processes or in diagnostic assays.
Protein Manipulation and Modification
This boronic acid derivative can be used to modify proteins, particularly those with glycosylation sites . By targeting specific diol-containing amino acids or carbohydrates attached to proteins, researchers can alter the protein’s function or stability, which is valuable in studying protein dynamics and interactions.
Separation Technologies
In chromatography and other separation techniques, 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester can be used as an affinity ligand . Its ability to bind selectively to molecules with cis-diols allows for the separation of complex mixtures based on the presence of these functional groups.
Development of Therapeutics
The interaction of boronic acids with enzymes and other biological molecules opens up possibilities for the development of therapeutic agents . For example, boronic acid derivatives can act as enzyme inhibitors, interfering with the activity of enzymes involved in disease processes.
Controlled Release Systems
Due to their reversible binding to diols, boronic acid compounds can be used in the design of controlled release systems . These systems can respond to the presence of glucose or other sugars, making them particularly interesting for insulin delivery in response to blood sugar levels.
Electrophoresis of Glycated Molecules
Boronic acids can be utilized in the electrophoretic separation of glycated proteins and other molecules . This application is important in the analysis of glycation, which has implications for diabetes research and other areas.
Building Materials for Analytical Methods
Finally, 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester can be used to construct microparticles and other structures that are employed in various analytical methods . These materials can enhance the sensitivity and selectivity of assays for detecting biological and chemical substances.
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)15-11-7-8-12-13(15)9-6-10-14(12)16(20)21-5/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCCBODBDDLOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1460242.png)
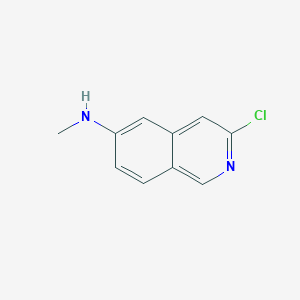

![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B1460248.png)


![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1460251.png)
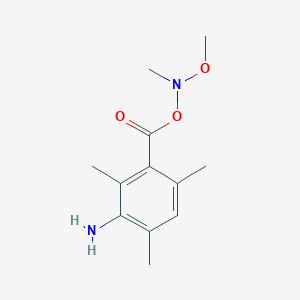
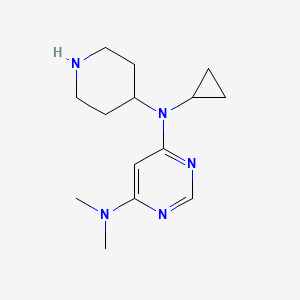
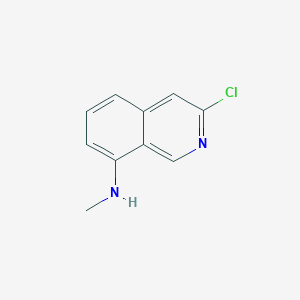
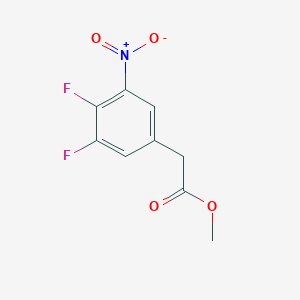
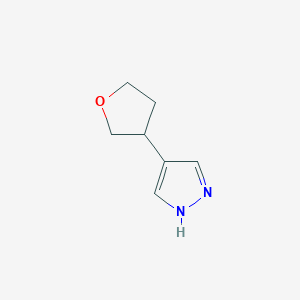
![[2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride](/img/structure/B1460260.png)
